Umbralisib tosylate is manufactured by Alembic Pharmaceuticals Limited, which has developed a multi-generational synthesis process for this compound. The classification of umbralisib tosylate as a small molecule reflects its structural characteristics and functional properties, which are essential for its therapeutic applications in oncology .
The synthesis of umbralisib tosylate involves the reactive crystallization of umbralisib free base with p-toluenesulfonic acid in ethyl acetate. The process can be summarized as follows:
This method allows for the efficient production of umbralisib tosylate while maintaining the integrity of its chemical structure.
The molecular formula of umbralisib tosylate is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a complex structure that includes multiple functional groups contributing to its pharmacological activity.
Key structural details include:
Umbralisib tosylate undergoes various chemical reactions that are significant for its activity as a kinase inhibitor. Key reactions include:
These reactions are essential for understanding how umbralisib tosylate functions at the molecular level.
Umbralisib tosylate exerts its pharmacological effects primarily through the inhibition of phosphoinositide 3-kinase delta and casein kinase 1 epsilon. The mechanism can be described as follows:
The selectivity of umbralisib tosylate for its targets contributes to its therapeutic efficacy while minimizing off-target effects.
Umbralisib tosylate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and stability assessments.
Umbralisib tosylate has significant applications in clinical settings:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: